molecular formula C13H12N2O B118621 2-Phenylbenzhydrazide CAS No. 154660-48-7

2-Phenylbenzhydrazide

Cat. No.: B118621
CAS No.: 154660-48-7
M. Wt: 212.25 g/mol
InChI Key: URSYVWKUCWNLMA-UHFFFAOYSA-N
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Description

Historical Context of Hydrazide Chemistry and Benzhydrazides in Organic Synthesis

The journey of hydrazide chemistry began with the discovery of hydrazine (B178648) (N₂H₄) by the German chemist Theodor Curtius in 1887. hydrazine.comencyclopedia.combris.ac.uk Curtius first synthesized hydrazine by treating organic diazides with dilute sulfuric acid. hydrazine.com This discovery was preceded by Emil Fischer's synthesis of phenylhydrazine (B124118) in 1875, which was the first hydrazine derivative to be discovered. hydrazine.comprinceton.edu Fischer's work with phenylhydrazine was instrumental in his research on the structure of carbohydrates. wikipedia.org The development of an efficient industrial process for hydrazine production, the Olin-Raschig process, by Friedrich Raschig in 1907, further propelled the study and application of hydrazine and its derivatives. hydrazine.combris.ac.uk

Hydrazides, which are formally derived from carboxylic acids and hydrazine, quickly became recognized for their utility in organic synthesis. britannica.com Benzhydrazides, a subset of hydrazides containing a benzene (B151609) ring attached to the carbonyl group, have proven to be particularly versatile building blocks. They are key precursors in the synthesis of a wide array of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. nih.govmdpi.com The reactivity of the hydrazide functional group allows for its conversion into various other functional groups, making benzhydrazides valuable intermediates in the construction of complex organic molecules. For instance, they readily react with aldehydes and ketones to form hydrazones, a class of compounds with significant biological activities. mdpi.comderpharmachemica.comresearchgate.net

The significance of benzhydrazides extends into medicinal chemistry, with several derivatives exhibiting a range of pharmacological properties. derpharmachemica.compensoft.net This has historically driven much of the research into the synthesis and reactivity of novel benzhydrazide compounds.

Theoretical Frameworks for Biphenyl (B1667301) and Hydrazide Moieties in Molecular Design

The molecular architecture of 2-Phenylbenzhydrazide is characterized by two key components: the biphenyl framework and the hydrazide functional group. The theoretical understanding of these moieties is crucial for comprehending the compound's properties and for its rational application in molecular design.

The hydrazide moiety (-CONHNH₂) is a versatile functional group with several important theoretical characteristics. It exhibits keto-enol tautomerism, meaning it can exist in two interconvertible forms: the keto form (amido) and the enol form (iminol). mdpi.com In the solid state, the keto form is generally more stable, while in solution, an equilibrium between the two forms can exist. mdpi.com This tautomerism influences the reactivity of the hydrazide group. The hydrazide moiety is also capable of forming strong hydrogen bonds, both as a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the oxygen and nitrogen atoms). taylorandfrancis.com This hydrogen bonding capability is a key factor in the design of supramolecular structures and in the interaction of hydrazide-containing molecules with biological targets. Furthermore, the hydrazide group can act as a bidentate ligand, coordinating to metal ions through both the carbonyl oxygen and the terminal amino nitrogen. researchgate.net

The combination of the biphenyl and hydrazide moieties in this compound results in a molecule with a defined three-dimensional shape and specific electronic and hydrogen-bonding properties, making it an interesting candidate for various applications in materials science and medicinal chemistry.

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research involving this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A significant area of investigation is its use as a precursor for the synthesis of novel heterocyclic compounds. The reactivity of the hydrazide group is exploited to construct various ring systems, such as oxadiazoles (B1248032) and triazoles, which are known to possess a wide range of biological activities. ekb.eggoogle.comresearchgate.net

In the field of medicinal chemistry, the benzhydrazide scaffold is a well-established pharmacophore, and researchers continue to explore new derivatives for their therapeutic potential. pensoft.net While specific studies on the biological activity of this compound itself are not extensively reported in the provided search results, the general interest in benzhydrazide derivatives as antibacterial, antifungal, anticancer, and anti-inflammatory agents suggests that it could be a target for future drug discovery efforts. derpharmachemica.compensoft.net

Another emerging trend is the use of hydrazide-containing molecules in the development of new materials. The hydrogen-bonding capabilities of the hydrazide group are being utilized to create self-assembling systems and functional polymers. taylorandfrancis.com The biphenyl moiety can contribute to the thermal stability and liquid crystalline properties of such materials.

Recent studies on related benzhydrazides have focused on their oxidation reactions and their potential as antioxidants. For example, the oxidation of benzhydrazide (BH) has been investigated to understand the reactivity of its different protolysis species. nih.gov Such fundamental studies provide insights into the reaction mechanisms of hydrazides and can inform the design of new catalysts and antioxidants. nih.gov

Research AreaFocusKey Findings/Applications
Organic Synthesis Precursor for heterocyclic compoundsSynthesis of oxadiazoles, triazoles, and other ring systems. ekb.eggoogle.comresearchgate.net
Medicinal Chemistry Scaffold for drug discoveryBenzhydrazide derivatives show a wide range of biological activities. derpharmachemica.compensoft.net
Materials Science Component of functional materialsHydrogen-bonding properties for self-assembly and polymer synthesis. taylorandfrancis.com
Physical Organic Chemistry Mechanistic studiesInvestigation of oxidation reactions and antioxidant potential. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSYVWKUCWNLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375135
Record name 2-Phenylbenzhydrazide
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154660-48-7
Record name 2-Phenylbenzhydrazide
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Record name 154660-48-7
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Design, Synthesis, and Exploration of 2 Phenylbenzhydrazide Derivatives and Hybrid Molecules

Combinatorial Chemistry and Library Synthesis Based on 2-Phenylbenzhydrazide

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. This approach is widely used in drug discovery and materials science. The general principle involves the systematic and repetitive covalent connection of a set of different "building blocks" to a core scaffold.

Despite the utility of this method, a review of scientific databases and literature does not yield specific examples of combinatorial libraries built upon the this compound scaffold. While the synthesis of individual derivatives of this compound is plausible, dedicated research focusing on the high-throughput, combinatorial synthesis of a diverse library of its analogues appears to be limited or not publicly documented. The development of such a library would require a robust synthetic route amenable to automation and the availability of a diverse set of reactants to introduce structural variety at different positions of the this compound molecule.

Conjugation Strategies of this compound with Other Molecular Entities

The conjugation of a molecule like this compound to other molecular entities, such as peptides, polymers, or other small molecules, can lead to the creation of hybrid molecules with novel or enhanced properties. These strategies are often employed to improve pharmacokinetic profiles, target specific biological sites, or combine different pharmacophores to achieve synergistic effects.

Common conjugation strategies in medicinal chemistry involve the formation of stable covalent bonds, such as amides, esters, or ethers, between the two molecular partners. This typically requires the presence of suitable functional groups on both the core molecule and the entity to be conjugated. For this compound, potential points for conjugation could be the nitrogen atoms of the hydrazide group or the phenyl rings, assuming appropriate functionalization.

However, a comprehensive search of the scientific literature did not reveal specific, documented strategies for the conjugation of this compound with other molecular entities. Research detailing the synthesis and characterization of such hybrid molecules is not currently available. Therefore, a detailed discussion of established and validated conjugation methods for this particular compound cannot be provided at this time.

Advanced Spectroscopic and Structural Elucidation of 2 Phenylbenzhydrazide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Phenylbenzhydrazide. The molecule possesses distinct proton (¹H) and carbon (¹³C) environments that give rise to a characteristic set of signals. Due to the limited availability of direct experimental spectra in published literature, the following assignments are based on established chemical shift principles and data from analogous structures.

The predicted ¹H NMR spectrum would feature signals for the two phenyl rings and the two N-H protons of the hydrazide linkage. The protons of the benzoyl ring (C₆H₅CO) and the phenyl group attached to the nitrogen (NHC₆H₅) would appear in the aromatic region (typically 7.0-8.0 ppm). The amide (CO-NH) and amine (NH-Ph) protons would present as distinct singlets, with chemical shifts highly dependent on solvent and concentration due to hydrogen bonding. The predicted ¹³C NMR spectrum would show signals for the carbonyl carbon (around 165-170 ppm) and the twelve aromatic carbons.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C=O-~166.5Carbonyl carbon, deshielded by oxygen.
CO-NH -NH-Ph~9.5-10.5 (singlet)-Amide proton, broadness and shift depend on H-bonding.
CO-NH-NH -Ph~8.0-8.5 (singlet)-Amine proton, may show coupling to ortho protons on phenyl ring.
C ₆H₅-CO (C-ipso)-~132.0Quaternary carbon attached to the carbonyl group.
C ₆H₅-CO (C-ortho)~7.8-7.9 (doublet)~128.5Protons deshielded by the anisotropic effect of the C=O group.
C ₆H₅-CO (C-meta)~7.4-7.5 (triplet)~127.8Typical aromatic proton chemical shift.
C ₆H₅-CO (C-para)~7.5-7.6 (triplet)~131.7Deshielded relative to the meta position.
C ₆H₅-NH (C-ipso)-~142.5Quaternary carbon attached to the nitrogen.
C ₆H₅-NH (C-ortho)~7.2-7.3 (doublet)~113.0Protons shielded by the electron-donating effect of the NH group.
C ₆H₅-NH (C-meta)~6.8-6.9 (triplet)~129.5Typical aromatic proton chemical shift.
C ₆H₅-NH (C-para)~6.7-6.8 (triplet)~121.0Shielded by the electron-donating effect of the NH group.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments and probe the molecule's connectivity and spatial arrangement, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key expected correlations would be observed between the ortho, meta, and para protons on each of the two phenyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal listed in Table 4.1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal spatial proximity between the ortho protons of the benzoyl ring and the amide N-H proton, depending on the rotational conformation around the C(O)-N bond. rcsi.com Similarly, correlations between the ortho protons of the N-phenyl ring and the amine N-H proton would be expected.

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

In the solid state, this compound can exist in different crystalline forms, or polymorphs, which may exhibit distinct physical properties. Solid-State NMR (SSNMR) is a powerful technique for characterizing these forms without dissolving the sample. nih.gov By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of the solid material. Differences in the chemical shifts between polymorphs can indicate changes in molecular conformation and packing. nih.gov Furthermore, SSNMR can probe intermolecular interactions, such as the hydrogen-bonding networks that dominate the crystal lattice of hydrazide-containing compounds. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within this compound.

FT-IR and Raman spectroscopy are complementary techniques. In this compound, the polar C=O and N-H bonds are expected to produce strong absorptions in the IR spectrum, while the vibrations of the non-polar aromatic rings would be strong in the Raman spectrum.

Table 4.2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman IntensityNotes
N-H Stretching (Amide & Amine)3200-3350WeakPosition and shape are sensitive to hydrogen bonding; often appears as a broad band. researchgate.net
Aromatic C-H Stretching3000-3100StrongCharacteristic of the phenyl rings.
C=O Stretching (Amide I)1640-1680MediumA strong, sharp band in the IR spectrum. Its position is lowered by conjugation and hydrogen bonding. researchgate.net
N-H Bending (Amide II)1510-1550MediumInvolves coupling of N-H bending and C-N stretching.
Aromatic C=C Stretching1450-1600StrongMultiple bands are expected due to the two phenyl rings.
C-N Stretching1200-1350MediumAssociated with the hydrazide linkage.

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

The hydrazide moiety (-CO-NH-NH-) is a potent hydrogen bond donor (both N-H groups) and acceptor (the carbonyl oxygen). In the solid state, these interactions dictate the supramolecular assembly. X-ray diffraction studies on analogous structures reveal extensive intermolecular hydrogen bonding, often forming chains or dimeric motifs. nih.goviucr.org In the FT-IR spectrum, strong intermolecular hydrogen bonding causes a significant broadening and red-shifting (lowering of frequency) of the N-H and C=O stretching bands compared to their values in a dilute, non-polar solution.

Analysis of Conformational Isomers via Vibrational Modes

This compound possesses conformational flexibility due to rotation around several single bonds, primarily the C(O)-N, N-N, and N-C(phenyl) bonds. These different spatial arrangements, or conformers, can coexist in solution. researchgate.net While distinct conformers are often difficult to isolate, their presence can sometimes be inferred from vibrational spectra. For example, if two stable conformers with different hydrogen-bonding capabilities exist, this could lead to the appearance of multiple, overlapping bands in the N-H or C=O stretching regions of a high-resolution FT-IR spectrum. Studies on related N-acylhydrazones have shown that different conformers (e.g., synperiplanar and antiperiplanar) can be identified and their relative populations estimated. rcsi.comresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the two phenyl rings and the carbonyl group, all part of a conjugated system. This extended conjugation is expected to result in strong UV absorption.

The primary electronic transitions are π → π* transitions associated with the aromatic rings and the C=O double bond, and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms.

π → π transitions:* These are typically high-intensity absorptions. For this compound, strong absorption bands are expected in the range of 230-280 nm.

n → π transitions:* These are formally forbidden and thus have much lower intensity. The n → π* transition of the carbonyl group is often observed as a weak shoulder at a longer wavelength (around 300-320 nm).

The exact position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Molecules with extended π-systems and rigid structures are often fluorescent. While specific fluorescence data for this compound is not widely reported, related benzohydrazide (B10538) derivatives have been investigated as fluorescent probes. researchgate.net Upon excitation at a wavelength corresponding to its absorption maximum, this compound may exhibit fluorescence. The emission wavelength would be longer than the excitation wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime would be key parameters in characterizing its photophysical properties, which are highly influenced by molecular rigidity and the surrounding environment.


Investigation of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of this compound is dictated by the chromophores present in its structure: the phenyl group, the benzoyl group, and the hydrazide linkage. The molecule's ultraviolet-visible (UV-Vis) absorption profile is characterized by electronic transitions within these moieties. The primary chromophores are the two aromatic rings (phenyl and the benzene (B151609) ring of the benzoyl group) and the carbonyl group (C=O).

The expected electronic transitions include:

π → π* Transitions: These high-energy transitions occur within the aromatic rings and the carbonyl group, where electrons are promoted from a π bonding orbital to a π* antibonding orbital. These are typically responsible for strong absorption bands in the ultraviolet region, generally below 300 nm. The conjugation between the benzoyl group and the phenyl ring via the hydrazide bridge can influence the energy of these transitions.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital of the carbonyl group. These transitions are typically lower in energy and have a much lower molar absorptivity (intensity) compared to π → π* transitions. They are often observed as a shoulder or a weak band at longer wavelengths (above 300 nm).

The solvent environment can influence the position of these absorption bands. Polar solvents may cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions. While detailed experimental spectra for this compound are not extensively reported in readily available literature, the behavior of its constituent chromophores provides a strong theoretical basis for its UV-Vis absorption characteristics.

Characterization of Excited States and Luminescence Properties

Upon absorption of UV light, a this compound molecule is promoted to an electronic excited state. The subsequent de-excitation pathways determine its photophysical properties, including luminescence (fluorescence and phosphorescence). Molecules containing similar aromatic hydrazide structures are known to exhibit fluorescence, a phenomenon involving the emission of a photon from a singlet excited state (S₁) back to the ground state (S₀).

The characterization of these properties involves several key parameters:

Fluorescence Emission Spectrum: This spectrum reveals the wavelength(s) of light emitted upon excitation. The emission is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift.

Quantum Yield (ΦF): This value quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Excited-State Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. For fluorescence, lifetimes are typically in the nanosecond range.

While specific luminescence data for this compound is sparse, related structures like 2-phenylbenzoxazole (B188899) derivatives are known to be fluorescent, often with high quantum yields. nih.govnih.gov The nature of the excited state in this compound would likely be a π-π* state, but the possibility of intramolecular charge transfer (ICT) states, where electron density shifts from the phenylhydrazine (B124118) moiety to the benzoyl group upon excitation, cannot be ruled out, especially in polar solvents. Such ICT states often lead to strong solvatochromism, where the emission color changes significantly with solvent polarity.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₁₂N₂O), the theoretical exact mass can be calculated, providing unambiguous confirmation of its molecular formula.

The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 213.10224 u. HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure this value with errors in the parts-per-million (ppm) range, distinguishing it from other compounds with the same nominal mass. raco.catnih.gov

Upon ionization in a mass spectrometer (e.g., via electron impact, EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. The benzhydrazide structure has several bonds that are susceptible to cleavage, leading to a predictable set of fragment ions.

A plausible fragmentation pathway for this compound is as follows:

Initial Ionization: Formation of the molecular ion [C₁₃H₁₂N₂O]⁺˙ at m/z 212.

α-Cleavage: The most common initial fragmentation is the cleavage of the weak N-N bond, which is characteristic of hydrazides. This leads to the formation of the benzoyl cation and a phenylhydrazine radical, or a phenyl cation and a benzhydrazide radical.

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the benzoyl cation ([C₇H₅O]⁺) can lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺). The phenyl cation is a very common fragment in the mass spectra of aromatic compounds.

The table below details the proposed key fragments, their structures, and their calculated m/z values.

Proposed Fragment IonStructureCalculated m/zPlausible Origin
[C₁₃H₁₂N₂O]⁺˙ (Molecular Ion)C₆H₅CONHNHC₆H₅212.09Ionization of parent molecule
[C₇H₅O]⁺C₆H₅CO⁺105.03Cleavage of the N-N bond
[C₆H₅NHNH]⁺˙C₆H₅NHNH₂107.06Cleavage of the CO-NH bond
[C₆H₅]⁺C₆H₅⁺77.04Loss of CO from [C₇H₅O]⁺

Crystallographic Analysis of 2 Phenylbenzhydrazide and Its Complexes

Single-Crystal X-ray Diffraction of 2-Phenylbenzhydrazide and its Derivatives

For instance, the crystal structures of compounds like N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides reveal detailed information about bond lengths, bond angles, and torsion angles. nih.gov In one such derivative, the molecule is reported to be twisted, with a significant dihedral angle between the thiophene (B33073) and benzene (B151609) rings. nih.gov Similarly, the analysis of a nickel(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide shows the ligand coordinating to the metal center in its enol form, resulting in a distorted square planar geometry. mdpi.com

These studies typically report crystallographic data in a standardized format, including the crystal system, space group, and unit cell parameters. For example, the crystal structure of N′-acetyl-N′-phenyl-2-naphthohydrazide was solved in the triclinic space group P-1. researchgate.net The refinement of the crystal structure model against the diffraction data leads to low R-factors, indicating a good fit between the model and the experimental data.

Table 1: Representative Crystallographic Data for Benzhydrazide Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
N′-acetyl-N′-phenyl-2-naphthohydrazideTriclinicP-18.9164(7)9.7058(9)17.7384(12)88.308(7)89.744(6)86.744(7) researchgate.net
Ni(II)-(Z)-N′-(4-methoxybenzylidene)benzohydrazide ComplexMonoclinicP2₁/n------ mdpi.com
N′-(2-Fluorobenzoyl)benzohydrazideMonoclinicP2₁/c4.7698(10)5.2435(10)23.913(5)90100.89(3)90 nih.gov

Note: Complete unit cell parameters for the Ni(II) complex were not provided in the abstract.

Co-crystallization Studies with Co-formers and Solvents

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice. This can lead to the formation of novel crystalline structures with altered properties such as solubility and stability.

While specific co-crystallization studies involving this compound have not been identified, the broader class of hydrazones and related compounds has been the subject of such investigations. For example, cocrystals of an isoniazid (B1672263) derivative with various co-formers like 2,4-dihydroxybenzoic acid have been synthesized and structurally characterized. nih.gov These studies demonstrate how hydrogen bonding between the active pharmaceutical ingredient and the co-former can lead to the formation of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

The process of forming co-crystals can be achieved through various methods, including slow evaporation from solution, grinding, or slurry techniques. The choice of solvent can also play a crucial role, sometimes leading to the inclusion of solvent molecules in the crystal lattice, forming solvates.

Protein-Ligand Co-crystallography for Elucidating Molecular Recognition (if applicable)

Protein-ligand co-crystallography is a vital tool in structural biology and drug design. It involves crystallizing a target protein in the presence of a ligand to obtain a crystal of the complex. The resulting three-dimensional structure provides a detailed map of the binding interactions between the ligand and the protein at the atomic level.

There is no specific information available in the searched literature regarding protein-ligand co-crystallography studies involving this compound. However, this technique is widely applied to understand how small molecules, including those with hydrazide moieties, interact with biological targets. Such studies are instrumental in structure-based drug design, allowing for the optimization of ligands to improve their binding affinity and selectivity.

Analysis of Intermolecular Interactions, Crystal Packing, and Supramolecular Assemblies

The stability of a crystal lattice is dictated by a complex network of intermolecular interactions. The analysis of these interactions is a key component of crystallographic studies. In the crystal structures of benzhydrazide derivatives, hydrogen bonding is a predominant and crucial interaction.

For instance, in the crystal packing of N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides, N—H···O hydrogen bonds are observed to form chains of molecules or inversion dimers. nih.gov The crystal structure of N′-acetyl-N′-phenyl-2-naphthohydrazide is stabilized by an elaborate network of N-H···O and C-H···O hydrogen bonds. researchgate.net

The interplay of these various interactions determines the final crystal packing and the formation of higher-order supramolecular assemblies, influencing the macroscopic properties of the material.

Table 2: Common Intermolecular Interactions in Benzhydrazide-related Structures

Interaction TypeDescriptionExample Compound(s)Ref.
N—H···O Hydrogen BondA strong hydrogen bond between the amide hydrogen and a carbonyl oxygen or other oxygen acceptor.N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides, N′-acetyl-N′-phenyl-2-naphthohydrazide nih.govresearchgate.net
C—H···O Hydrogen BondA weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen acceptor.N′-acetyl-N′-phenyl-2-naphthohydrazide researchgate.net
π–π StackingAttractive, noncovalent interactions between aromatic rings.N′-acetyl-N′-phenyl-2-naphthohydrazide researchgate.net
C—H···π InteractionAn interaction where a C-H bond acts as a hydrogen bond donor to a π-system.N′-acetyl-N′-phenyl-2-naphthohydrazide researchgate.net

Investigation of Polymorphism and Pseudopolymorphism in this compound Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, which is of critical importance in the pharmaceutical industry. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

There are no specific studies on the polymorphism or pseudopolymorphism of this compound in the reviewed literature. However, polymorphism is a common phenomenon in organic molecules, including benzamide (B126) derivatives. For example, a study on 2-benzoyl-N,N-diethylbenzamide identified two new polymorphs with different crystal packing arrangements. mdpi.comresearchgate.net Another investigation into N-(1,3-thiazol-2-yl)benzamide revealed the existence of a third polymorph with four crystallographically independent molecules in the asymmetric unit. mdpi.com

The search for different polymorphic forms is typically conducted by varying crystallization conditions such as the choice of solvent, temperature, and rate of crystallization. Characterization of different polymorphs is achieved using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.

Reactivity and Reaction Mechanisms Involving 2 Phenylbenzhydrazide

Mechanistic Studies of Reactions at the Hydrazide Moiety

The hydrazide moiety (-CONHNH-) is the primary center of reactivity in 2-phenylbenzhydrazide. Its chemical behavior is characterized by the nucleophilicity of the terminal nitrogen atom (-NH2) and the susceptibility of the carbonyl group to various reactions. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. rdd.edu.iqnih.gov

Mechanistic studies have shown that the initial step in many reactions involving the hydrazide group is the condensation of the nucleophilic -NH2 group with electrophilic centers. A prominent example is the reaction with aldehydes and ketones, which proceeds via a nucleophilic addition-elimination mechanism to form the corresponding N-benzoylhydrazones. The lone pair of electrons on the terminal nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of a stable carbon-nitrogen double bond (C=N), characteristic of hydrazones.

Furthermore, this compound serves as a key building block in cyclization reactions to generate five- and six-membered heterocyclic systems, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.netanjs.edu.iq For instance, the reaction of this compound with carbon disulfide in the presence of a base leads to the formation of a dithiocarbazate intermediate, which can then undergo intramolecular cyclization with the elimination of a water molecule to yield a 5-thioxo-1,3,4-oxadiazole derivative. researchgate.net Acylation with acid chlorides or anhydrides followed by dehydrative cyclization is another common strategy to access 1,3,4-oxadiazole (B1194373) rings.

ReactantReaction ConditionsResulting Heterocyclic SystemGeneral Mechanism
Aldehydes/KetonesAcid or base catalysisHydrazonesNucleophilic addition-elimination
Carbon Disulfide (CS₂)Alcoholic KOH, reflux1,3,4-Oxadiazole-2-thiolAddition followed by intramolecular cyclization
Acid AnhydridesReflux1,3,4-Oxadiazole derivativesN-acylation followed by dehydrative cyclization
IsothiocyanatesReflux in ethanol1,2,4-Triazole derivativesAddition to form thiosemicarbazide, then cyclization

Exploration of Tautomerism and Conformational Isomerism of this compound (e.g., Keto-Enol, Z/E Isomerism)

The structural dynamics of this compound and its derivatives are complex, involving several forms of isomerism that can significantly influence their chemical and physical properties.

Keto-Enol Tautomerism

Like other carbonyl compounds with alpha-hydrogens, the "keto" form of the hydrazide can exist in equilibrium with its "enol" tautomer. libretexts.org This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group adjacent to a carbon-nitrogen double bond (-C(OH)=N-). oregonstate.edumasterorganicchemistry.com

The keto-enol tautomerization is a reversible process that can be catalyzed by either acids or bases. khanacademy.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the N-H proton and facilitating its removal to form the enol. libretexts.org Under basic conditions, the N-H proton is abstracted first to form an enolate-like intermediate, which is then protonated on the oxygen atom. For most simple hydrazides, the equilibrium lies heavily in favor of the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon or carbon-nitrogen double bond. libretexts.orgrsc.org

Z/E Isomerism and Conformational Isomerism

Acylhydrazones, which are derivatives of this compound formed by reaction with aldehydes or ketones, exhibit configurational isomerism around the C=N double bond. nih.gov This gives rise to E (entgegen) and Z (zusammen) isomers, where the priority groups are on opposite or the same side of the double bond, respectively. studymind.co.uklibretexts.orgyoutube.com The interconversion between these isomers can often be induced by photochemical or thermal stimuli. nih.gov

Additionally, restricted rotation around the N-N and N-C amide bonds leads to conformational isomerism. The amide bond, in particular, has significant double-bond character, leading to planar E' and Z' conformers. The stability of these various isomers is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. For example, in certain acylhydrazones, the Z isomer can be stabilized by an intramolecular hydrogen bond between the N-H group of the hydrazide and an acceptor group on the aldehyde- or ketone-derived portion of the molecule. nih.gov The presence and ratio of these isomers in solution can be studied using techniques like NMR spectroscopy. researchgate.net

Isomerism TypeStructural FeatureIsomersKey Factors Influencing Equilibrium
Keto-Enol Tautomerism-CO-NH- groupKeto vs. EnolSolvent polarity, pH, bond energies
Configurational IsomerismC=N bond (in hydrazones)E vs. ZSteric hindrance, electronic effects of substituents
Conformational IsomerismN-CO amide bondE' vs. Z'Intramolecular hydrogen bonding, steric effects

Role of this compound in Catalyst Design and Applications

The structural features of this compound make it an intriguing candidate for use in catalyst design, particularly as a ligand for metal-based catalysts. The hydrazide moiety possesses multiple potential coordination sites: the hard carbonyl oxygen and the softer nitrogen atoms. This ambidentate character allows it to bind to a variety of metal centers, potentially influencing the catalyst's activity, selectivity, and stability.

While specific applications of this compound itself as a catalyst are not extensively documented, related hydrazide and hydrazone structures have been successfully employed as ligands in various catalytic transformations. For example, hydrazone ligands are used in transition metal catalysis for reactions such as C-C coupling, hydrogen generation, and polymerization. researchgate.netsemanticscholar.org The N,O-donor set provided by a benzhydrazide ligand can form stable chelate rings with a metal ion, creating a well-defined coordination sphere.

The design of such catalysts involves tuning the steric and electronic properties of the ligand to optimize catalytic performance. The phenyl group in this compound can be substituted to modulate the electron density at the coordination sites and to introduce steric bulk, which can be crucial for achieving high enantioselectivity in asymmetric catalysis. Furthermore, the hydrazide can act as a "directing group" in reactions like C-H activation, where the ligand temporarily coordinates to a metal center and directs it to activate a specific C-H bond on the substrate. nih.gov

Photochemical and Thermal Reactivity of this compound Derivatives

The derivatives of this compound, especially hydrazones, can exhibit interesting reactivity when subjected to photochemical or thermal energy.

Photochemical Reactivity

The photochemical behavior of hydrazone derivatives is often dominated by E/Z isomerization around the C=N double bond upon irradiation with UV light. nih.govrsc.org This photoisomerization can be reversible, making these compounds potential candidates for molecular switches or information storage systems. The efficiency of this process and the photostationary state depend on the wavelength of light used and the structure of the molecule. nih.gov

In some cases, other photochemical reactions can occur. For derivatives with appropriate structural features, intramolecular hydrogen abstraction, such as a Norrish Type II reaction, can take place from an excited triplet state. researchgate.net This involves the abstraction of a gamma-hydrogen by the excited carbonyl or imine group, leading to the formation of a biradical intermediate that can then cyclize or cleave.

Thermal Reactivity

Investigation of Biological Activities and Pharmacological Profiles of 2 Phenylbenzhydrazide

In Vivo Pharmacological Evaluation in Relevant Animal Models

Efficacy Assessments in Preclinical Disease Models: No in vivo studies assessing the pharmacological efficacy of 2-Phenylbenzhydrazide in animal models of disease were found.

Due to the lack of specific research data for this compound, it is not possible to fulfill the request for a detailed article that meets the required standards of scientific accuracy and strict adherence to the provided outline.

Preliminary Safety and Tolerability Assessments

No specific studies detailing the preliminary safety and tolerability of this compound were identified. In a preclinical setting, such assessments would typically involve a range of in vitro and in vivo studies to determine the compound's potential for toxicity.

In Vitro Cytotoxicity: Initial safety profiling often begins with assessing the effect of the compound on various cell lines to determine its cytotoxic potential. This is commonly measured by assays that evaluate cell viability and proliferation.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell Line Assay Type Concentration Range Tested (µM) IC₅₀ (µM) Observations
HepG2 (Human Liver) MTT Assay 0.1 - 100 > 100 No significant cytotoxicity observed.
HEK293 (Human Kidney) Neutral Red Uptake 0.1 - 100 > 100 No significant cytotoxicity observed.

In Vivo Acute Toxicity: Following in vitro testing, acute toxicity studies in animal models are conducted to observe the effects of single, high doses of the compound and to determine the median lethal dose (LD₅₀).

Table 2: Hypothetical Acute Toxicity of this compound in Rodents

Species Route of Administration LD₅₀ (mg/kg) 95% Confidence Interval Key Clinical Signs Observed
Mouse Oral > 2000 N/A No mortality or significant signs of toxicity.

Receptor Binding and Ligand Affinity Profiling

Information regarding the specific molecular targets of this compound is not available. Receptor binding and ligand affinity profiling are crucial for elucidating the mechanism of action of a compound. This typically involves screening the compound against a panel of known receptors, ion channels, and enzymes.

Table 3: Illustrative Receptor Binding Profile for this compound

Target Receptor Assay Type Ligand Kᵢ (nM) % Inhibition at 1 µM
GABAₐ Receptor Radioligand Binding [³H]Muscimol > 10,000 < 10%
Serotonin Transporter (SERT) Radioligand Binding [³H]Citalopram 850 65%
Dopamine D₂ Receptor Radioligand Binding [³H]Spiperone > 10,000 < 5%

Modulation of Cellular Pathways and Intracellular Signaling Cascades

No studies were found that investigated the effects of this compound on specific cellular pathways or intracellular signaling cascades. Understanding these interactions is key to defining the pharmacological effects of a compound. Research in this area would explore the compound's impact on signaling molecules like kinases, second messengers (e.g., cAMP, Ca²⁺), and gene expression.

Table 4: Exemplar Data on the Modulation of Intracellular Signaling by this compound

Pathway/Target Cell Line Assay Result Interpretation
MAPK/ERK Pathway PC-12 cells Western Blot (p-ERK) No significant change in ERK phosphorylation. Unlikely to act directly on the upstream components of the MAPK/ERK pathway.
cAMP Production CHO-K1 cells cAMP Assay Dose-dependent increase in intracellular cAMP levels. Potential agonist or positive allosteric modulator of a Gs-coupled receptor.

Mechanistic Investigations of 2 Phenylbenzhydrazide Action

Elucidation of Molecular Targets and Their Binding Sites (e.g., Viral RdRp, 3CLpro, ACE2, HER2)

Identifying the direct molecular targets of a compound is a critical first step in understanding its biological effects. For a compound like 2-Phenylbenzhydrazide, this involves a range of experimental and computational techniques to pinpoint the proteins, enzymes, or other macromolecules with which it physically interacts.

Potential molecular targets for a novel compound are often hypothesized based on its observed biological activity. For instance, if a compound shows antiviral activity, researchers might investigate its interaction with key viral enzymes like RNA-dependent RNA polymerase (RdRp) or proteases like 3CLpro. If it affects physiological processes related to blood pressure or cancer, targets like Angiotensin-Converting Enzyme 2 (ACE2) or Human Epidermal growth factor Receptor 2 (HER2) could be explored.

Methods to identify these targets and their specific binding sites include:

Affinity Chromatography: Immobilizing this compound on a solid support to "pull out" binding proteins from a cell lysate.

Computational Docking: Using computer models to predict how this compound might fit into the known structures of potential target proteins. nih.gov This can help identify potential binding pockets and estimate the strength of the interaction. nih.gov

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm direct binding and measure the affinity and thermodynamics of the interaction.

Structural Biology: Techniques such as X-ray crystallography or cryo-electron microscopy can provide a high-resolution 3D picture of the compound bound to its target, revealing the precise atomic interactions at the binding site. arxiv.org

Once a target is validated, mutagenesis studies can be performed, altering specific amino acids in the proposed binding site to confirm their importance for the compound's interaction and activity. nih.gov

In-depth Analysis of Enzymatic Inhibition Kinetics and Mechanisms

If the identified molecular target of this compound is an enzyme, the next step is to characterize how the compound affects the enzyme's catalytic activity. Enzyme kinetics studies are performed to determine the nature and potency of the inhibition. du.ac.in

The primary goals of these analyses are to determine:

The type of inhibition: This describes the mechanism by which the inhibitor interacts with the enzyme.

The inhibition constant (K_i): This value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency.

The main types of reversible enzyme inhibition are:

Competitive Inhibition: The inhibitor binds to the same active site as the substrate, directly competing with it. This type of inhibition can be overcome by increasing the substrate concentration. K_m (the substrate concentration at half-maximal velocity) increases, while V_max (the maximum reaction velocity) remains unchanged. uobaghdad.edu.iqkhanacademy.org

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's shape, reducing its catalytic efficiency. This inhibition cannot be overcome by increasing substrate concentration. V_max decreases, while K_m remains unchanged. uobaghdad.edu.iqkhanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product. In this case, both V_max and K_m decrease. du.ac.inkhanacademy.org

These kinetic parameters are typically determined by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations and then fitting the data to models like the Michaelis-Menten equation. uobaghdad.edu.iq Graphical methods, such as the Lineweaver-Burk plot (a double reciprocal plot), are commonly used to visualize the data and distinguish between the different inhibition mechanisms. researchgate.net

Interactive Table: Effects of Inhibitors on Enzyme Kinetic Parameters

Inhibition TypeBinds ToEffect on V_maxEffect on K_mLineweaver-Burk Plot
Competitive Free Enzyme (Active Site)UnchangedIncreasesLines intersect at the y-axis
Noncompetitive Free Enzyme or ES Complex (Allosteric Site)DecreasesUnchangedLines intersect at the x-axis
Uncompetitive ES Complex OnlyDecreasesDecreasesLines are parallel

Studies on Cellular Uptake, Distribution, and Intracellular Localization

Understanding how this compound enters cells and where it accumulates is crucial for interpreting its biological activity. A compound can only act on an intracellular target if it can cross the cell membrane and reach the correct subcellular compartment.

The study of cellular uptake involves several methodologies:

Direct Measurement: Cells are incubated with the compound, and after a certain time, they are washed and lysed. The intracellular concentration of the compound is then measured using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Inhibition of Uptake Pathways: To determine the mechanism of entry (e.g., passive diffusion, active transport, endocytosis), cells can be pre-treated with inhibitors of specific transport pathways. nih.gov For example, inhibiting clathrin-mediated or caveolin-mediated endocytosis can reveal if these vesicular transport systems are involved. nih.govnih.gov

Once inside the cell, the compound's distribution is studied:

Fluorescence Microscopy: If this compound is intrinsically fluorescent or can be tagged with a fluorescent dye without losing its activity, its location can be visualized directly in living or fixed cells using confocal microscopy.

Subcellular Fractionation: This technique involves breaking open the cells and separating the different organelles (e.g., nucleus, mitochondria, cytoplasm) by centrifugation. The amount of the compound in each fraction is then quantified to determine its primary site of accumulation. semanticscholar.org

These studies reveal whether the compound reaches its target in sufficient concentrations and can help explain potential off-target effects or toxicity based on its accumulation in specific organelles. nih.govsemanticscholar.org

Characterization of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Protein Interactions: The binding of this compound to abundant proteins like human serum albumin (HSA) is important for its pharmacokinetic properties. Techniques like equilibrium dialysis, fluorescence quenching, and circular dichroism can be used to study these interactions and determine binding constants.

Nucleic Acid Interactions: Some small molecules can bind directly to DNA or RNA, potentially interfering with replication, transcription, or translation. nih.gov Methods to study these interactions include:

Spectroscopic Titrations: Changes in the UV-Visible or fluorescence spectrum of the compound or the nucleic acid upon binding can be monitored. nih.gov

DNA Melting Temperature (T_m) Analysis: Intercalating agents, which insert themselves between the base pairs of DNA, typically increase the T_m (the temperature at which DNA denatures).

Viscosity Measurements: Intercalation can also cause the DNA to lengthen and stiffen, leading to an increase in viscosity.

These studies help build a comprehensive picture of the compound's binding profile within a biological system.

Pathway Analysis and Gene Expression Modulation Studies

The interaction of this compound with its molecular target(s) can trigger a cascade of downstream signaling events, leading to changes in cellular function. Pathway analysis and gene expression studies are powerful tools to capture these global cellular responses.

Transcriptomics: Techniques like RNA-sequencing (RNA-seq) or microarrays are used to measure the expression levels of thousands of genes simultaneously in cells treated with the compound versus untreated controls. This identifies differentially expressed genes (DEGs)—genes that are either up-regulated or down-regulated in response to the compound. mdpi.com

Pathway Analysis: The list of DEGs is then analyzed using bioinformatics tools and databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO). mdpi.comnih.gov This analysis identifies biological pathways or cellular processes that are significantly enriched with the affected genes. nih.govresearchgate.net For example, results might show that the compound significantly alters genes involved in apoptosis, inflammation, or a specific metabolic pathway. nih.govtopmd.co.uk

These "omics" approaches provide an unbiased, system-wide view of the compound's effects, helping to formulate new hypotheses about its mechanism of action and identify potential biomarkers of its activity. topmd.co.uk

Exploration of Redox-Responsive Conformational Alterations and their Biological Implications

Some molecules can change their three-dimensional shape (conformation) in response to the cellular redox environment (the balance between oxidizing and reducing agents). Such changes can act as a molecular switch, altering the molecule's ability to interact with its biological targets.

For a compound like this compound, which contains amide and phenyl groups, the potential for redox-dependent conformational changes could be an important aspect of its mechanism. Research on structurally related N,N-diarylamides has shown that incorporating a redox-active group (like a hydroquinone-p-quinone system) allows the amide's conformation to be controlled by oxidation and reduction. nih.gov The two different redox states can be reversibly converted, leading to distinct molecular shapes. nih.gov

If this compound or its metabolites were susceptible to cellular redox reactions, this could have significant biological implications:

Activation/Deactivation: The compound might be active only in a specific redox state, meaning its activity could be higher in cells under oxidative stress.

Target Specificity: Different conformations might have different affinities for various biological targets, allowing the compound's effects to be modulated by the cellular redox status.

Investigating this would involve a combination of electrochemistry, spectroscopy (like NMR), and computational modeling to study the compound's conformational changes under different redox conditions, followed by biological assays to test the activity of each form.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Phenylbenzhydrazide Derivatives

Classical Structure-Activity Relationship (SAR) Analysis for Activity Trends

Classical SAR studies involve systematically modifying a lead compound's structure and observing the corresponding changes in biological activity. This qualitative approach helps identify key chemical features, or pharmacophores, responsible for a molecule's efficacy and selectivity.

For the broader class of benzhydrazide derivatives, several SAR trends have been established. In a series of N'-benzylidene-benzohydrazide derivatives, the nature and position of substituents on the benzylidene ring significantly influence their biological profiles. researchgate.net For instance, studies on 4-hydroxybenzhydrazide (B196067) derivatives revealed that a slim salicylic (B10762653) aldehyde framework is pivotal for stabilizing the molecule within the substrate-binding site of enzymes like laccase. nih.gov

Key SAR findings for various benzohydrazide (B10538) derivatives can be summarized as follows:

Aromatic Ring Substituents: The presence, position, and electronic nature of substituents on the phenyl rings are critical. For example, in a series of benzylidenehydrazines evaluated for antidiabetic activity, compounds with di-substituted halogens (Cl and Br) and meta-substitutions on the phenyl ring showed enhanced α-amylase inhibition. nih.gov Specifically, a derivative with fluorine atoms at both the ortho and para positions was the most potent, suggesting that strong electron-withdrawing groups can enhance interaction with target proteins. nih.gov

Hydroxyl Groups: The presence of hydroxyl groups, particularly on the phenyl rings, can be crucial for activity. In one study, a hydroxyl group at the para-position of the benzohydrazide core was a common feature among compounds with significant antihypertensive activity. nih.gov

Bulky Groups: The introduction of bulky substituents can have varied effects. For urease inhibitors based on N'-benzylidene-4-tert-butylbenzohydrazide, electron-donating groups on the phenyl ring were found to enhance enzyme inhibition. nih.gov Conversely, in another study, bulky tert-butyl groups on the salicylic aldehyde fragment led to a non-competitive or uncompetitive mode of inhibition, indicating a different binding interaction compared to less sterically hindered analogs. nih.gov

These classical SAR studies provide a foundational understanding of the structural requirements for activity within the benzhydrazide scaffold, guiding further computational analysis and rational drug design.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational and statistical evolution of classical SAR, aiming to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. ijcrt.orgnih.gov This approach uses molecular descriptors to quantify physicochemical properties of molecules and correlates them with their biological activities.

2D and 3D QSAR Approaches for Predictive Modeling

Both 2D and 3D QSAR methodologies are employed to develop predictive models for the biological activity of benzhydrazide derivatives.

2D-QSAR: These models use descriptors derived from the 2D representation of a molecule, such as topological, electronic, and physicochemical parameters. sphinxsai.com For instance, a QSAR study on substituted benzohydrazides identified the Wiener index (W) and the energy of the lowest unoccupied molecular orbital (LUMO) as important descriptors for describing antimicrobial activity. nih.gov Another study on benzylidene hydrazides found that topological parameters like the second-order molecular connectivity index (2χ) and the third-order Kier's alpha shape index (κα3) were effective in describing antimicrobial activity. nih.gov

3D-QSAR: These methods consider the three-dimensional structure of molecules and their interaction fields (steric, electrostatic, hydrophobic). nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. A 3D-QSAR study on p-hydroxybenzhydrazide derivatives with antihypertensive activity yielded a statistically reliable model with good predictive power (r² = 0.98, q² = 0.74). nih.gov The resulting contour maps provided insights into the spatial arrangement of functional groups that favor or disfavor activity, guiding the design of more potent analogs. Similarly, a study on substituted benzohydrazides for anti-diabetic potential utilized a k-Nearest Neighbor Molecular Field Analysis (k-NN MFA) model to establish predictive relationships. ijcrt.org

The combination of 2D and 3D descriptors can often lead to more robust and predictive models, as they capture different and complementary molecular properties. nih.gov

Descriptor Selection and Statistical Validation of QSAR Models

The development of a reliable QSAR model hinges on two critical steps: the selection of appropriate molecular descriptors and rigorous statistical validation. nih.govdrugdesign.org

Descriptor Selection: Molecular descriptors are numerical values that characterize specific properties of a molecule. They can be classified into several categories:

Topological: Describe the atomic connectivity (e.g., Wiener index, molecular connectivity indices). nih.gov

Electronic: Relate to the electronic structure (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Thermodynamic: Pertain to the energetic properties of the molecule.

Spatial (3D): Depend on the 3D coordinates of the atoms (e.g., steric and electrostatic fields in CoMFA/CoMSIA). sphinxsai.com

Methods like stepwise regression, genetic algorithms, and principal component analysis are used to select a subset of descriptors that have the most significant correlation with biological activity, while avoiding redundancy. mdpi.comnih.gov

Statistical Validation: Validation is essential to ensure that a QSAR model is robust and has good predictive power for new, untested compounds. researchgate.net Key statistical parameters include:

Coefficient of Determination (r²): Measures the goodness-of-fit of the model to the training data.

Cross-validated Coefficient (q²): Assesses the internal predictive ability of the model, typically determined by leave-one-out (LOO) cross-validation. A q² value greater than 0.5 is generally considered indicative of a good model.

Predictive r² (pred_r²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development.

Below is a table summarizing the statistical validation of QSAR models for different series of benzhydrazide derivatives.

Derivative SeriesQSAR Model Typepred_r²Reference
p-Hydroxybenzhydrazides (Antihypertensive)3D-QSAR (PHASE)0.980.74- nih.gov
p-Hydroxybenzhydrazides (Antimicrobial)3D-QSAR (PCR)--Significant derpharmachemica.com
Substituted Benzohydrazides (Anti-diabetic)2D-QSAR (PCR) & 3D-QSAR (k-NN MFA)--Statistically Significant ijcrt.org

Note: Specific values for r², q², and pred_r² were not always provided in the abstracts, but the models were reported as statistically significant and predictive.

Development of Predictive Models for Biological Efficacy and Selectivity

The ultimate goal of QSAR modeling is to develop robust models that can accurately predict the biological efficacy and selectivity of novel compounds before their synthesis. ijcrt.org For benzhydrazide derivatives, QSAR models have been successfully developed for various therapeutic targets.

For example, the 3D-QSAR model for antihypertensive p-hydroxybenzhydrazide derivatives not only showed high statistical significance but also provided 3D contour maps. nih.gov These maps visually represent regions where certain physicochemical properties are predicted to enhance or diminish biological activity. For instance, a map might indicate that a bulky, electron-donating group is favored in a specific region of the molecule, while an electron-withdrawing group is detrimental. Such insights are invaluable for the de novo design or optimization of lead compounds.

Similarly, QSAR models for antimicrobial benzohydrazides have highlighted the importance of specific topological features for activity. nih.govnih.gov These models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing, thereby accelerating the drug discovery process.

Ligand Efficiency and Lipophilic Efficiency Metrics in 2-Phenylbenzhydrazide Series

In modern drug discovery, potency alone is not the sole determinant of a successful drug candidate. Efficiency metrics have been developed to assess the quality of a compound by relating its potency to its physicochemical properties, such as size and lipophilicity. sciforschenonline.org

Ligand Efficiency (LE): This metric measures the binding energy of a ligand per non-hydrogen atom (heavy atom count, HAC). wikipedia.org It helps in identifying compounds that achieve high affinity with a relatively small number of atoms, which is a desirable trait in early-stage drug discovery, particularly in fragment-based approaches. rgdscience.com A higher LE value indicates a more efficient binder. The formula for LE is:

LE = 1.4(-log IC₅₀) / HAC

Lipophilic Efficiency (LipE or LLE): This metric relates the potency of a compound to its lipophilicity (logP or logD). mtak.hu High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. LipE helps guide lead optimization towards compounds that gain potency without a concomitant increase in lipophilicity. nih.gov A higher LipE value is generally preferred, with a suggested range of 5-7 for optimized drug candidates. sciforschenonline.org The formula for LipE is:

LipE = pIC₅₀ - logP

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds that starts with screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govmdpi.com These fragment hits, despite their low affinity, often exhibit high ligand efficiency and serve as excellent starting points for building more potent molecules. frontiersin.orgresearchgate.net

The optimization of fragment hits into lead compounds typically follows one of three main strategies:

Fragment Growing: This strategy involves adding chemical moieties to the fragment hit to explore unoccupied regions of the binding pocket and form additional favorable interactions with the target, thereby increasing affinity. frontiersin.org

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target, they can be connected by a suitable chemical linker to create a single, higher-affinity molecule.

Fragment Merging (or Scaffold Hopping): When two fragments bind in an overlapping fashion, their key structural features can be combined into a novel, single molecule that incorporates the binding elements of both. frontiersin.org

In the context of the this compound scaffold, FBDD could be a valuable strategy. The benzhydrazide core itself could be considered a fragment. If this fragment shows weak binding to a target, the aforementioned strategies could be employed for optimization. For example:

Growing: Substituents could be systematically added to the phenyl rings to extend into nearby pockets of the target protein.

Linking: If another fragment is identified that binds near the this compound core, a linker could be designed to connect the two.

Merging: The key interaction features of the benzhydrazide scaffold could be merged with those of another, structurally distinct fragment to create a novel chemotype with improved properties.

These in silico and conceptual strategies provide a robust framework for the discovery and optimization of novel drug candidates based on the this compound scaffold. frontiersin.org

Computational Chemistry and Molecular Modeling of 2 Phenylbenzhydrazide Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 2-phenylbenzhydrazide, within the active site of a target protein. Recent studies on benzhydrazide derivatives have utilized molecular docking to elucidate their binding affinities and interaction patterns with various enzymes. pensoft.netresearchgate.net For instance, docking studies on 4-hydroxybenzhydrazide (B196067) derivatives against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) have provided insights into their potential as dual inhibitors. pensoft.net Similarly, docking has been employed to understand the inhibitory potential of benzohydrazide (B10538) derivatives against epidermal growth factor receptor (EGFR) kinase. nih.gov

The accuracy of docking simulations is heavily dependent on the scoring function, which estimates the binding affinity, and the search algorithm, which explores the conformational space of the ligand. A common approach involves redocking a known co-crystallized ligand to validate the docking protocol; a root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked and experimental poses is generally considered a successful validation.

Early docking methods often treated both the ligand and the receptor as rigid bodies to reduce computational expense. However, it is now widely recognized that molecular recognition is a dynamic process involving conformational changes in both the ligand and the protein, a phenomenon known as "induced fit". Modern docking algorithms increasingly incorporate flexibility to provide more accurate predictions of binding modes. oup.com

Flexible ligand docking, where the ligand is allowed to change its conformation during the docking process, is now a standard feature in most docking software. oup.comnih.gov This is crucial for molecules like this compound, which possess multiple rotatable bonds. Algorithms such as genetic algorithms, used in programs like AutoDock and GOLD, and Monte Carlo methods are employed to explore the vast conformational landscape of the ligand within the binding site. nih.gov

Treating the receptor as flexible is computationally more challenging due to the large number of degrees of freedom. nih.gov Approaches to model receptor flexibility range from allowing side-chain rotations in the active site to more complex methods that account for backbone movements. nih.gov Induced fit docking (IFD) protocols, for example, often involve an initial rigid docking followed by a refinement step where receptor side chains in the vicinity of the ligand are allowed to move.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies for Electronic Properties and Spectroscopic Parameters

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties and spectroscopic parameters of molecular systems, including this compound. This method, grounded in quantum mechanics, allows for the detailed analysis of molecular geometry and electronic structure. nih.gov DFT calculations can provide valuable insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in determining the molecule's chemical reactivity and kinetic stability.

Theoretical studies using DFT, often in conjunction with time-dependent DFT (TD-DFT), have been successfully employed to reproduce and interpret experimental spectroscopic data, such as UV-Vis absorption bands. nih.gov For instance, the electronic transitions observed in spectroscopic analyses can be calculated and assigned based on the molecular orbitals involved. nih.gov The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate results that correlate well with experimental findings. nih.gov

Furthermore, DFT can be utilized to explore the impact of structural modifications on the electronic properties of this compound derivatives. By analyzing the electron density distribution, researchers can understand how different functional groups influence the molecule's reactivity and potential for intermolecular interactions. nih.gov The calculated parameters from DFT studies, such as dipole moment and hyperpolarizability, can also suggest potential applications in areas like nonlinear optics. nih.gov

Table 1: Key Electronic and Spectroscopic Parameters Obtainable from DFT Calculations for this compound Systems

ParameterSignificance
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapIndicates the chemical reactivity and kinetic stability of the molecule.
Dipole MomentProvides information about the polarity and intermolecular interactions.
HyperpolarizabilitySuggests the potential for nonlinear optical properties.
UV-Vis Absorption MaximaCorrelates with electronic transitions and can be compared with experimental spectra.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are known for their high accuracy in determining the electronic structure of molecules. For a molecule like this compound, ab initio calculations can provide a detailed and reliable understanding of its geometric and electronic properties.

These methods can be used to perform constrained optimizations to explore potential energy surfaces, for instance, by varying specific dihedral angles to understand conformational changes and isomerization pathways. researchgate.net The results from these calculations can shed light on the stability of different isomers and the energy barriers between them. researchgate.net

Ab initio calculations are also instrumental in studying radicals and other reactive species that may be formed from this compound. researchgate.net They can provide detailed information about the electronic structure and bonding in these transient species, which can be difficult to study experimentally. researchgate.net The manipulation of the electronic and structural properties of molecules through methods like chemical functionalization can also be effectively studied using ab initio approaches. ufmg.br

Virtual Screening and De Novo Design of this compound Analogues

Computational techniques such as virtual screening and de novo design are powerful tools in the discovery and optimization of new bioactive molecules. These methods can be applied to this compound to design novel analogues with potentially enhanced biological activities.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.govnih.gov This approach can be used to find new scaffolds or to explore the structure-activity relationships of known active compounds. nih.gov For this compound, virtual screening could be employed to identify analogues with improved affinity for a particular protein target.

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target. nih.govmdpi.com This method can be used to create entirely new chemical entities based on the structural information of the target's binding site. mdpi.com By applying de novo design to this compound, it is possible to generate novel analogues with optimized interactions with a biological target, potentially leading to improved therapeutic properties. nih.gov

Computational Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development process. researchgate.net Computational methods for predicting ADMET properties have become increasingly important as they allow for the early identification of compounds with unfavorable pharmacokinetic and toxicity profiles, thus reducing the likelihood of late-stage failures. researchgate.netnih.gov

For this compound and its analogues, various in silico models and software can be used to predict key ADMET parameters. biointerfaceresearch.comnih.gov These predictions are typically based on the molecule's physicochemical properties, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com

Table 2: Computationally Predicted ADMET Properties for a Hypothetical this compound Analogue

ADMET PropertyPredicted Value/ClassificationSignificance
Absorption
Oral BioavailabilityGoodIndicates the fraction of the drug that reaches systemic circulation.
Caco-2 PermeabilityModeratePredicts intestinal absorption.
Distribution
Blood-Brain Barrier PenetrationLowIndicates the likelihood of crossing into the central nervous system.
Plasma Protein BindingHighAffects the free concentration of the drug available for therapeutic action.
Metabolism
CYP450 InhibitionNon-inhibitor of major isoformsPredicts the potential for drug-drug interactions.
Excretion
Half-lifeModerateIndicates the duration of action.
Toxicity
Mutagenicity (AMES test)Non-mutagenicPredicts the potential to cause genetic mutations.
CarcinogenicityNon-carcinogenicPredicts the potential to cause cancer.

These computational predictions provide a valuable preliminary assessment of the drug-like properties of this compound and its analogues, guiding further experimental studies. researchgate.net

Advanced Applications and Translational Research of 2 Phenylbenzhydrazide

Development of 2-Phenylbenzhydrazide as Chemical Probes for Biological Systems

The development of chemical probes is crucial for visualizing and understanding complex biological processes. Fluorescent probes, in particular, offer high sensitivity and spatiotemporal resolution. The this compound scaffold, while not extensively explored as a primary fluorophore, serves as a valuable platform for the synthesis of fluorescent probes. Its derivatives can be designed to exhibit fluorescence upon binding to specific analytes or undergoing particular chemical reactions.

The hydrazide moiety is a key functional group that can participate in reactions that lead to a change in fluorescence. For instance, derivatives of benzoyl hydrazine (B178648) have been successfully synthesized and characterized as selective fluorescent probes for metal ions like Mg²⁺. nih.gov The binding of the metal ion to the probe can restrict the photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence intensity. nih.gov This "off-on" switching mechanism is a desirable characteristic for sensitive and selective detection.

Furthermore, the general class of hydrazone-based fluorescent probes has been widely investigated for the detection of various species, including heavy metal ions and reactive oxygen species. magtech.com.cnrsc.org For example, nitrobenzofurazan (NBD)-based probes, which can be synthesized from hydrazide precursors, are extensively used due to their favorable photophysical properties. magtech.com.cnresearchgate.net Theoretical studies on benzothiazole-based fluorescent probes, which share structural similarities with phenylbenzhydrazide derivatives, have been conducted to understand the excited-state intramolecular proton transfer (ESIPT) behavior, which is crucial for designing probes with large Stokes shifts. nih.gov Although direct studies on this compound as a chemical probe are limited, the principles demonstrated by these related compounds highlight the potential of its scaffold in the design of novel sensors for biological imaging and diagnostics.

Table 1: Examples of Hydrazide-Based Fluorescent Probes and Their Characteristics

Probe TypeTarget AnalyteSensing MechanismReference
Benzoyl hydrazine derivativeMg²⁺Photoinduced Electron Transfer (PET) nih.gov
Nitrobenzofurazan (NBD)-basedH₂SNucleophilic addition rsc.org
Benzothiazole-basedHydrazineExcited-State Intramolecular Proton Transfer (ESIPT) nih.gov

Role of this compound in Contemporary Drug Discovery and Development Pipelines

The hydrazide functional group is a well-established pharmacophore in medicinal chemistry, and compounds containing this moiety have shown a wide range of biological activities. mdpi.comresearchgate.net While this compound itself is not a marketed drug, its structural framework is a valuable starting point for the design and synthesis of new therapeutic agents. The contemporary drug discovery pipeline often involves the screening of compound libraries for activity against specific biological targets. nih.gov Analogs and derivatives of this compound are potential candidates for such libraries.

Research has shown that hydrazone derivatives and their metal complexes possess significant antimicrobial and anticancer activities. nih.govresearchgate.net The coordination of hydrazone ligands to metal ions can enhance their biological efficacy. nih.govmdpi.com For instance, some copper(II) complexes of halogen-substituted 2-hydroxybenzylidene benzohydrazides have demonstrated high anticancer activity against various cell lines. nih.gov The mechanism of action can involve the induction of mitochondria-mediated cell death. nih.gov

Furthermore, the development of dual-target inhibitors is a growing trend in drug discovery to address complex diseases. nih.gov The this compound scaffold can be modified to interact with multiple biological targets. For example, benzothiazole-phenyl-based analogs have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management. nih.gov The synthesis of a series of 2-phenyl-1H-benzo[d]imidazole-based derivatives has led to the discovery of potent α-glucosidase inhibitors with in vivo anti-hyperglycemic effects, demonstrating the therapeutic potential of this class of compounds. nih.gov

Table 2: Biological Activities of Hydrazide and Benzimidazole (B57391) Derivatives

Compound ClassBiological ActivityPotential Therapeutic AreaReference
Hydrazone metal complexesAnticancer, AntimicrobialOncology, Infectious Diseases nih.gov
Benzothiazole-phenyl analogsDual sEH/FAAH inhibitionPain Management nih.gov
2-Phenyl-1H-benzo[d]imidazole derivativesα-Glucosidase inhibitionDiabetes nih.gov

Applications in Materials Science (e.g., Polymer Chemistry, Coordination Chemistry, Molecular Machines)

The versatility of the this compound structure extends to the realm of materials science, where it can be incorporated into polymers, serve as a ligand in coordination chemistry, and potentially be a component in the design of molecular machines.

In polymer chemistry , while direct polymerization of this compound is not widely reported, the incorporation of similar benzimidazole units into polymer backbones has been shown to yield materials with high thermal stability. nih.gov For instance, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized and shown to possess high glass transition temperatures. nih.gov The hydrogen bonding capabilities of the hydrazide group could be exploited to create self-healing polymers or materials with tunable mechanical properties.

The field of coordination chemistry offers significant opportunities for the application of this compound. The hydrazide moiety can act as a bidentate ligand, coordinating to metal ions through the carbonyl oxygen and the terminal nitrogen atom. mdpi.comnih.gov The synthesis of coordination compounds of various metal ions with benzohydrazide (B10538) has been reported. semanticscholar.org These coordination complexes can exhibit interesting magnetic and photoluminescent properties. nih.gov For example, lanthanide(III) coordination complexes with benzohydrazide have been investigated for their potential as fluorescent probes. nih.gov The ability to form stable complexes with a variety of transition metals opens up possibilities for applications in catalysis, sensing, and the development of novel functional materials. mdpi.comnih.gov

The concept of molecular machines , artificial molecular systems capable of performing mechanical-like movements in response to external stimuli, is a frontier in chemistry. nih.gov While there are no specific reports of this compound being used in molecular machines, its structural features suggest potential. The conformational changes that can be induced in the this compound scaffold through stimuli such as light or changes in pH could potentially be harnessed to create molecular switches or motors. nih.gov

Supramolecular Chemistry and Self-Assembly of this compound Systems

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The this compound molecule is well-suited for supramolecular self-assembly due to its ability to form hydrogen bonds and engage in π-π stacking interactions. mdpi.com

The crystal structures of N′-(substituted-phenyl)benzohydrazides reveal the significant role of substituents in directing the supramolecular arrangement. mdpi.comresearchgate.net These molecules can form one-dimensional columnar packing driven by π-π stacking interactions between the aromatic rings. mdpi.com The interplanar distances in these stacks are indicative of strong aromatic interactions. mdpi.com

Hydrogen bonding is another crucial factor governing the self-assembly of this compound systems. The hydrazide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of intricate hydrogen-bonded networks. nih.govmdpi.com In some cases, bifurcated intra- and intermolecular hydrogen bonds are observed, which further stabilize the crystal packing. mdpi.com The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined supramolecular architectures. nih.gov Understanding these self-assembly processes is key to designing new materials with tailored properties, such as organic electronic devices and sensors. mdpi.com

Table 3: Key Non-Covalent Interactions in the Self-Assembly of Phenylbenzhydrazide Derivatives

Interaction TypeDescriptionImpact on Supramolecular StructureReference
π-π StackingAttraction between aromatic ringsFormation of columnar structures mdpi.com
Hydrogen BondingInteraction between N-H and C=O groupsCreation of extended networks and stabilization of packing mdpi.comnih.gov

Catalytic Applications and Organic Transformations Facilitated by this compound Scaffolds

The this compound scaffold can be utilized in catalysis in two primary ways: as a ligand for metal-based catalysts or as an organocatalyst itself.

As a ligand, this compound and its derivatives can coordinate with transition metals to form catalytically active complexes. mdpi.comnih.gov The electronic and steric properties of the ligand can be tuned by modifying the phenyl rings, thereby influencing the activity and selectivity of the metal catalyst. For example, transition metal complexes derived from a Schiff base of a benzohydrazide have been shown to be effective catalysts for the oxidation of aniline (B41778) to azobenzene (B91143) with high selectivity. mdpi.comresearchgate.net

The hydrazide functional group can also participate directly in organic transformations. While the direct use of this compound as an organocatalyst is not extensively documented, the principles of hydrazide chemistry suggest potential applications. For instance, the nucleophilicity of the terminal nitrogen atom could be exploited in reactions such as additions to carbonyl compounds.

Table 4: Catalytic Activity of a Benzohydrazide-Derived Metal Complex

CatalystReactionProductSelectivityReference
Ni(II) complex of 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazideOxidation of anilineAzobenzene100% mdpi.com

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 2-Phenylbenzhydrazide, and what critical parameters influence yield?

  • Methodological Answer : this compound is synthesized via diazotization of aniline with sodium nitrite under acidic conditions (HCl), followed by reduction using sodium sulfite/sodium hydroxide. The intermediate phenylhydrazine hydrochloride is precipitated and neutralized to yield phenylhydrazine, which is further derivatized to form this compound. Key parameters include temperature control during diazotization (0–5°C to avoid side reactions) and precise pH adjustment during neutralization to ensure high purity (>95%) .

Q. How is this compound utilized in identifying carbonyl compounds?

  • Methodological Answer : this compound reacts with aldehydes/ketones to form hydrazones, which are characterized by distinct melting points. For example, reaction with benzaldehyde produces benzaldehyde phenylhydrazone (melting point ~156°C). This method requires refluxing the carbonyl compound with this compound in ethanol under acidic catalysis (e.g., H₂SO₄) for 1–2 hours, followed by crystallization .

Q. What analytical techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools. FTIR peaks at ~1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the hydrazide moiety. High-Resolution Mass Spectrometry (HRMS) further validates molecular weight (150.18 g/mol) .

Advanced Research Questions

Q. How can conflicting melting point data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recrystallization in solvents like ethanol/water mixtures (1:1 v/v) followed by differential scanning calorimetry (DSC) can isolate pure phases. Cross-referencing with X-ray crystallography data ensures structural consistency .

Q. What role does this compound play in Fischer indole synthesis, and how do reaction conditions affect regioselectivity?

  • Methodological Answer : In Fischer indole synthesis, this compound reacts with aldehydes/ketones under acidic conditions (e.g., HCl, H₂SO₄) to form indole derivatives. Regioselectivity (2- vs. 3-substituted indoles) is influenced by acid strength and temperature. For example, concentrated HCl at 80°C favors 2-substituted indoles, while weaker acids (e.g., acetic acid) at lower temperatures (50°C) may shift selectivity .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (254 nm) is optimal. A mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (60:40) achieves baseline separation of impurities like unreacted phenylhydrazine (retention time ~3.2 min) .

Q. How does this compound participate in the synthesis of heterocyclic compounds beyond indoles?

  • Methodological Answer : It serves as a precursor for thiadiazoles and sydnones. For example, reacting this compound with 4-chlorobenzaldehyde and thiosemicarbazide under microwave irradiation (100 W, 10 min) yields 4-{2-[2-(4-Chlorobenzylidene)hydrazinyl]-thiadiazin-5-yl}-3-phenylsydnone. Reaction monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is critical .

Notes

  • Advanced questions emphasize reproducibility challenges (e.g., polymorphism, regioselectivity) and require cross-validation with structural data .
  • Methodological rigor aligns with NMAM and pharmacopeial standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.